6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15109316
InChI: InChI=1S/C26H22N4O3/c1-3-33-20-14-12-18(13-15-20)23(31)16-29-22-7-5-4-6-21(22)25-27-24(28-30(25)26(29)32)19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3
SMILES:
Molecular Formula: C26H22N4O3
Molecular Weight: 438.5 g/mol

6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one

CAS No.:

Cat. No.: VC15109316

Molecular Formula: C26H22N4O3

Molecular Weight: 438.5 g/mol

* For research use only. Not for human or veterinary use.

6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one -

Specification

Molecular Formula C26H22N4O3
Molecular Weight 438.5 g/mol
IUPAC Name 6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-one
Standard InChI InChI=1S/C26H22N4O3/c1-3-33-20-14-12-18(13-15-20)23(31)16-29-22-7-5-4-6-21(22)25-27-24(28-30(25)26(29)32)19-10-8-17(2)9-11-19/h4-15H,3,16H2,1-2H3
Standard InChI Key DVJWDYLLSYWLSZ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3C4=NC(=NN4C2=O)C5=CC=C(C=C5)C

Introduction

General Characteristics of Triazoloquinazolines

Triazoloquinazolines are heterocyclic compounds that combine a quinazoline ring with a triazole ring. This fusion of rings contributes to their unique structural features and biological properties. These compounds often exhibit activities such as anticancer, anti-inflammatory, and antimicrobial effects, making them valuable in medicinal chemistry research.

Structural Features

  • Quinazoline Core: Provides a basic framework for the molecule, contributing to its stability and reactivity.

  • Triazole Ring: Adds complexity and functionality, potentially enhancing biological activity.

  • Functional Groups: Incorporation of groups like ethoxyphenyl and p-tolyl can modulate the compound's solubility, lipophilicity, and interaction with biological targets.

Synthesis of Triazoloquinazolines

The synthesis of triazoloquinazolines typically involves multiple steps, including condensation reactions and cyclization processes. Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.

Example Synthesis

A related compound, 6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)- triazolo[1,5-c]quinazolin-5(6H)-one, involves similar synthetic strategies, highlighting the importance of precise control over reaction conditions to achieve desired outcomes.

Biological Activities

Triazoloquinazolines are explored for their potential therapeutic applications due to their diverse biological activities. These include:

  • Anticancer Activity: Some triazoloquinazolines have shown promise in inhibiting cancer cell growth.

  • Anti-inflammatory Effects: They may exhibit anti-inflammatory properties, useful in treating conditions like arthritis.

  • Antimicrobial Activity: These compounds can act against various microorganisms, making them candidates for antibiotic development.

Data and Research Findings

While specific data on 6-(2-(4-ethoxyphenyl)-2-oxoethyl)-2-(p-tolyl)- triazolo[1,5-c]quinazolin-5(6H)-one is not available, research on similar compounds provides insights into their potential applications.

Comparison Table

CompoundMolecular FormulaMolecular Weight (g/mol)Biological Activity
6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(p-tolyl)- triazolo[1,5-c]quinazolin-5(6H)-oneNot specifiedApproximately 508.58Potential therapeutic applications
2-Amino-4-(4-ethoxyphenyl)-6-((2-oxo-2-(p-tolyl)ethyl)thio)pyridine-3,5-dicarbonitrileC24H20N4O2S428.5Not specified

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